3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide
Description
The compound 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 3-chloro-4-fluoro-substituted aromatic ring and a complex N-substituted ethyl group. The ethyl bridge incorporates a hydroxyl group and two heterocyclic moieties: furan-2-yl and thiophen-3-yl.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO4S2/c17-13-8-12(3-4-14(13)18)25(21,22)19-10-16(20,11-5-7-24-9-11)15-2-1-6-23-15/h1-9,19-20H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLDWDOQYALYND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a sulfonamide group, a furan ring, and halogen substituents, which contribute to its reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₁₈ClFNO₃S, with a molecular weight of 401.9 g/mol. Its structure is characterized by:
- Sulfonamide Group : Contributes to the compound's antibacterial properties.
- Furan Ring : Enhances biological activity and stability.
- Halogen Substituents : Increase reactivity and may enhance binding affinity to biological targets.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of compounds containing furan and sulfonamide moieties. For instance, derivatives of furan have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the sulfonamide group is crucial for this activity, as it is known to inhibit bacterial growth by interfering with folate synthesis.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Furan Derivative 1 | E. coli | 64 µg/mL |
| Furan Derivative 2 | S. aureus | 32 µg/mL |
| 3-Chloro-4-fluoro-N-(...) | Various strains | TBD |
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. The mechanism of action typically involves enzyme inhibition, where the compound binds to active sites on target proteins involved in cancer progression.
Case Study: In Vitro Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including:
- MCF-7 (Breast Cancer) : IC₅₀ = 6.19 ± 0.50 µM
- HepG2 (Liver Cancer) : IC₅₀ = 5.10 ± 0.40 µM
These results indicate that the compound's structural features contribute to its potent anticancer activity compared to standard chemotherapeutics.
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC₅₀ (µM) | Reference Drug IC₅₀ (µM) |
|---|---|---|
| MCF-7 | 6.19 ± 0.50 | Doxorubicin: 7.26 ± 0.30 |
| HepG2 | 5.10 ± 0.40 | Sorafenib: 9.18 ± 0.60 |
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety inhibits dihydropteroate synthase, disrupting folate synthesis in bacteria.
- Cell Cycle Arrest : The compound may induce apoptosis in cancer cells by affecting cell cycle regulators.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that furan derivatives can increase ROS levels, leading to oxidative stress in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Benzenesulfonamide Derivatives
Several structurally related compounds have been reported, differing primarily in substituents on the benzene ring and the N-alkyl chain. Key analogs include:
*Estimated based on structural similarity to .
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (F, Cl): The target compound’s 3-Cl, 4-F substitution contrasts with methoxy (4-OCH₃) or trifluoromethoxy (4-OCF₃) groups in analogs. Fluorine’s electronegativity enhances metabolic stability and may influence binding interactions in biological systems .
Heterocyclic Moieties :
Physicochemical Properties
- Solubility: Hydroxyl-containing analogs (target compound, ) are expected to exhibit higher aqueous solubility than non-hydroxylated derivatives (e.g., ) .
- Stability : The 4-F substituent in the target compound may enhance oxidative stability compared to methoxy or trifluoromethoxy groups .
Q & A
Q. What are the key synthetic routes for preparing 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide?
The synthesis typically involves multi-step organic reactions. A common route includes:
- Intermediate Formation : Reacting a sulfonyl chloride derivative (e.g., 4-fluoro-3-chlorobenzenesulfonyl chloride) with an amino alcohol containing furan and thiophene moieties under basic conditions (e.g., triethylamine in dichloromethane) to form a sulfonamide intermediate .
- Functional Group Introduction : Chlorination or fluorination steps may be required, using agents like thionyl chloride or Selectfluor™, depending on the substituent positioning .
- Purification : Column chromatography or recrystallization ensures high purity (>95%) .
Q. How are functional groups in this compound characterized experimentally?
- Spectroscopy :
- NMR (¹H/¹³C) : Assigns protons and carbons in the sulfonamide, furan, thiophene, and hydroxyl groups. For example, the hydroxyl proton appears as a broad singlet (~δ 5.5 ppm) .
- FT-IR : Confirms sulfonamide (S=O stretch ~1350–1150 cm⁻¹) and hydroxyl (O-H stretch ~3200–3600 cm⁻¹) groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in sulfonamide formation .
- Catalysis : Bases like NaH or K₂CO₃ accelerate intermediate coupling .
- Temperature Control : Low temperatures (0–5°C) minimize side reactions during chlorination .
- Purification : Gradient elution in HPLC or size-exclusion chromatography isolates the product from byproducts .
Q. What computational approaches predict the compound’s reactivity and electronic properties?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the electron-withdrawing sulfonamide group lowers LUMO energy, enhancing electrophilicity .
- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability of the hydroxyethyl-thiophene-furan backbone .
Q. How does structural modification influence biological activity?
- Structure-Activity Relationship (SAR) Studies :
- Replacing the thiophene-3-yl group with thiophene-2-yl (as in ) alters steric hindrance, affecting binding to enzyme active sites .
- Substituting -OH with -OCH₃ (e.g., ) modulates solubility and membrane permeability .
- In Vitro Assays : Enzymatic inhibition studies (e.g., cyclooxygenase-2) quantify potency changes post-modification .
Q. What strategies resolve contradictions in reported bioactivity data?
- Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to control for experimental variability .
- Metabolite Profiling : LC-MS identifies degradation products that may interfere with activity measurements .
- Target Validation : CRISPR/Cas9 knockout of putative targets (e.g., kinases) confirms mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
